molecular formula C15H12O8 B019530 Amaronol A CAS No. 226560-96-9

Amaronol A

Cat. No. B019530
M. Wt: 320.25 g/mol
InChI Key: KZFYMOSMINTUQG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Amaryllidaceae alkaloids, including compounds similar to Amaronol A, often involves complex chemical reactions utilizing carbohydrates as starting materials. For instance, the stereoselective and chiral synthesis of (+)-vittatine, an Amaryllidaceae alkaloid, was achieved by employing Claisen rearrangement and intramolecular aminomercuration-demercuration followed by Chugaev reaction. These steps highlight the intricate strategies involved in constructing the unique molecular frameworks of Amaryllidaceae alkaloids from simple sugars like D-glucose (Bohno, Imase, & Chida, 2004).

Molecular Structure Analysis

Amaryllidaceae alkaloids, including Amaronol A, are characterized by their complex molecular structures, which often include multiple stereocenters and cyclic frameworks. These structures are typically derived through intricate synthesis pathways that establish the stereochemical configuration of the molecule. For example, the synthesis of hydroxylated phenanthridone subclass members demonstrates the use of a one-pot Stille/intramolecular Diels-Alder cycloaddition cascade, illustrating the complexity of constructing the core skeleton of these alkaloids and the importance of stereochemistry in their synthesis (Padwa & Zhang, 2007).

Chemical Reactions and Properties

Amaronol A, like other Amaryllidaceae alkaloids, undergoes specific chemical reactions that reflect its reactive functional groups and structural motifs. For example, the synthesis pathways involve key reactions such as Claisen rearrangement, aminomercuration-demercuration, and Chugaev reactions, which are crucial for constructing the alkaloid's complex molecular architecture. These reactions not only demonstrate the chemical reactivity of the Amaryllidaceae alkaloids but also their potential for transformation into various derivatives with different properties (Bohno, Imase, & Chida, 2004).

Scientific Research Applications

  • Cancer Treatment : Isocarbostyril constituents from Amaryllidaceae plants, including narciclasine and pancratistatin, are believed to contribute to the therapeutic effects of these plants in treating cancer, suggesting a potential role for compounds like Amaronol A in cancer therapy (Evidente & Kornienko, 2009).

  • Bacterial Inhibition : Amaronol A has been identified as an inhibitor of bacterial α-glutamyltranspeptidase (γ-GT), a novel discovery with implications for bacterial infection treatments (Wang et al., 2021).

  • Antiatherogenic Properties : Flavonol fractions from date fruits, including Amaronol A, demonstrate potential antiatherogenic properties and promote cholesterol removal from macrophages (Borochov-Neori et al., 2015).

  • Hepatoprotective Effects : Amarogentin, which could be structurally related to Amaronol A, shows hepatoprotective effects, possibly by influencing amino acid and fatty acid metabolism pathways (Zhang et al., 2018).

  • Gastric Cancer Cell Apoptosis : Amarogentin has been found to induce apoptosis in human gastric cancer cells through G2/M cell cycle arrest and downregulation of PI3K/Akt/m-TOR signaling pathways, indicating a potential anticancer application (Zhao et al., 2016).

  • Acetylcholinesterase Inhibition : Alkaloids from Amaryllidaceae plants show acetylcholinesterase inhibitory activity, relevant for conditions like Alzheimer's disease (López et al., 2002).

  • Tumor Growth Inhibition : Lycobetaine, a minor constituent of Amaryllidaceae, inhibits human tumor cell growth, which might be relevant for Amaronol A given its similar source (Barthelmes et al., 2001).

  • Structural Identification : Amaronols A and B have been isolated from Pseudolarix amabilis bark, with their structures identified by spectral data, contributing to the understanding of their chemical properties (Li et al., 1999).

  • Antioxidant Potential : Phyllanthus amarus, possibly containing Amaronol A, exhibits strong antioxidant potential, indicating its utility in combating oxidative stress (Mallaiah et al., 2015).

  • Pharmacological Activities : Phyllanthus amarus has a broad spectrum of pharmacological activities, including antiviral, antibacterial, antiplasmodial, and anticancer properties, suggesting potential applications for Amaronol A in these areas (Patel et al., 2011).

properties

IUPAC Name

2,4,6-trihydroxy-2-[(3,4,5-trihydroxyphenyl)methyl]-1-benzofuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O8/c16-7-3-8(17)12-11(4-7)23-15(22,14(12)21)5-6-1-9(18)13(20)10(19)2-6/h1-4,16-20,22H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZFYMOSMINTUQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)CC2(C(=O)C3=C(C=C(C=C3O2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Amaronol A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
16
Citations
XC Li, HN ElSohly, AC Nimrod… - Journal of natural …, 1999 - ACS Publications
… Compound 1, designated as amaronol A, was obtained as a pale yellow powder which on TLC gave a blue color with ferric chloride and a characteristic cherry-red color with acetic …
Number of citations: 48 pubs.acs.org
C Wang, Z Tian, Y Wang, M Zhang, B Zhang… - Sensors and Actuators B …, 2021 - Elsevier
… Finally, baicalein, myricetin and amaronol A from herbal medicines were solidly confirmed … model between amaronol A and γ-GT protein. As shown in Fig. S17, amaronol A could be …
Number of citations: 10 www.sciencedirect.com
A Boumendjel - Current medicinal chemistry, 2003 - ingentaconnect.com
Aurones [2-benzylidenebenzofuran-3(2H)-ones] are the secondary metabolites natural compounds belong to the flavonoids family, and structurally are the isomers of flavones, widely …
Number of citations: 209 www.ingentaconnect.com
R Yang, G Zhao, L Zhang, Y Xia, H Yu, B Yan… - Frontiers in …, 2022 - frontiersin.org
… Specifically, Amaronol A exhibited the highest binding affinity (−8.725 kcal/mol), followed by Bruceolide (−8.488 kcal/mol) and finally Massonianoside B (−8.313 kcal/mol) and …
Number of citations: 2 www.frontiersin.org
Y Chen - Analytical Methods, 2021 - pubs.rsc.org
… 15a); fractions 2 and 8, which were identified as amaronol A (… Both IC 50 values of amaronol A and myricetin were … (e) Inhibitory effect of amaronol A (IC 50 ). Reproduced with …
Number of citations: 2 pubs.rsc.org
NH Mustafa, J Jalil, MSM Saleh, S Zainalabidin… - Life, 2022 - mdpi.com
… Based on the MS/MS database library, 19 compounds were characterized and predicted from the ethyl acetate fraction, including gallic acid, picein, amaronol A, and quercetin (Table 1). …
Number of citations: 2 www.mdpi.com
MT Qamar, UA Ashfaq, K Tusleem, A Mumtaz… - Pak. J. Pharm …, 2017 - researchgate.net
Dengue infection is prevailing among the people not only from the developing countries but also from the developed countries due to its high morbidity rate around the globe. Hence, …
Number of citations: 34 www.researchgate.net
R Bekker, XC Li, HN ElSohly, AM Clark… - Journal of natural …, 2001 - ACS Publications
… The per-O-acetyl derivatives 14a/14b of amaronol A 15a/15b from P. amabilis 2 could not be resolved under similar conditions. Finally, we revisited the segment of the CD curve of (+)-…
Number of citations: 18 pubs.acs.org
SP Yang, Y Wang, Y Wu, JM Yue - Natural Product Research, 2004 - Taylor & Francis
A novel degraded triterpenoid isopseudolaritone A (1) and one new oligosaccharide, 1-O-isopropyl-6-O-[2-O-methyl-α-l-rhamnopyranosyl(1 → 6)]-β-d-glucopyranose (2), two new …
Number of citations: 16 www.tandfonline.com
W Jia, Z Fan, Q Shi, R Zhang, X Wang, L Shi - Food Research International, 2021 - Elsevier
The current study applied an untargeted metabolomics approach by ultra high performance liquid chromatography quadrupole-orbitaltrap high resolution mass spectrometry (UHPLC-Q-…
Number of citations: 27 www.sciencedirect.com

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